molecular formula C10H11BrO2 B13696302 1-(1-Bromovinyl)-2,4-dimethoxybenzene

1-(1-Bromovinyl)-2,4-dimethoxybenzene

Cat. No.: B13696302
M. Wt: 243.10 g/mol
InChI Key: ZBNWBOIZHYZDSM-UHFFFAOYSA-N
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Description

1-(1-Bromovinyl)-2,4-dimethoxybenzene is an organic compound characterized by the presence of a bromovinyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions

Preparation Methods

The synthesis of 1-(1-Bromovinyl)-2,4-dimethoxybenzene typically involves the bromination of a vinyl-substituted benzene derivative. One common method includes the reaction of 2,4-dimethoxybenzene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions . The reaction proceeds through a radical mechanism, resulting in the formation of the desired bromovinyl compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(1-Bromovinyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Bromovinyl)-2,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the design of biologically active molecules, such as potential pharmaceuticals or agrochemicals.

    Medicine: Research into its potential therapeutic applications includes the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Bromovinyl)-2,4-dimethoxybenzene exerts its effects depends on its specific application. In chemical reactions, the bromovinyl group acts as a reactive site for nucleophilic substitution or addition reactions. The methoxy groups on the benzene ring can influence the compound’s reactivity by donating electron density through resonance and inductive effects .

In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

1-(1-Bromovinyl)-2,4-dimethoxybenzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(1-bromoethenyl)-2,4-dimethoxybenzene

InChI

InChI=1S/C10H11BrO2/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1H2,2-3H3

InChI Key

ZBNWBOIZHYZDSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=C)Br)OC

Origin of Product

United States

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